3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
CAS No.: 1935920-81-2
Cat. No.: VC2976053
Molecular Formula: C21H19NO4
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1935920-81-2 |
|---|---|
| Molecular Formula | C21H19NO4 |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C21H19NO4/c23-19(24)21-9-13(21)10-22(12-21)20(25)26-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,23,24) |
| Standard InChI Key | BYDTZRWAEAVMFE-UHFFFAOYSA-N |
| SMILES | C1C2C1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
| Canonical SMILES | C1C2C1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Introduction
Chemical Properties and Structure
Structural Characteristics
The structure of 3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid can be divided into three primary components:
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The azabicyclo[3.1.0]hexane core: This bicyclic structure provides conformational rigidity, which is advantageous for specific binding interactions with biological targets. The [3.1.0] designation indicates a bicyclic system with 3 and 1 atoms in the respective rings, sharing a common edge (0 additional bridges).
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The Fmoc (9-fluorenylmethoxycarbonyl) protecting group: This group is attached to the nitrogen atom of the azabicyclic structure and serves as a protecting group. The Fmoc group is widely used in peptide synthesis due to its stability under acidic conditions and its ability to be selectively cleaved under basic conditions.
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The carboxylic acid functionality: Located at position 1 of the azabicyclic structure, this group provides an important point for further functionalization or conjugation in synthetic applications.
This structural arrangement confers specific chemical reactivity patterns and physical properties that are valuable in various research applications .
Stereoisomers
One of the notable features of 3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is the presence of multiple stereogenic centers, which gives rise to several stereoisomers. These isomers have distinct three-dimensional arrangements that can significantly influence their biological activities and chemical properties. Table 2 presents the major stereoisomers of this compound that have been identified and characterized.
Table 2: Major Stereoisomers of 3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
| Stereoisomer | CAS Number | InChIKey | Stereochemical Description |
|---|---|---|---|
| (1S,5S) | 2418594-18-8 | BYDTZRWAEAVMFE-LRTDBIEQSA-N | Both ring junction carbon atoms have S configuration |
| (1R,5R) | 2381048-87-7 | BYDTZRWAEAVMFE-ZSEKCTLFSA-N | Both ring junction carbon atoms have R configuration |
| rac-(1R,5S) | 2138240-30-7 | BYDTZRWAEAVMFE-ASSNKEHSSA-N | Mixed configuration at ring junction carbon atoms |
| (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivative | 886846-30-6 | Not available | Carboxylic acid at position 2 instead of position 1 |
Synthesis and Production
The synthesis of 3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves a multi-step process that requires precise control of reaction conditions to ensure stereoselectivity and yield. The synthetic approach generally begins with the construction of the azabicyclic core structure, followed by functionalization with the Fmoc protecting group.
While the specific details of industrial production methods may vary, the synthesis generally requires strong bases and specific solvents to facilitate the formation of the desired product. In industrial settings, production methods are optimized for yield and purity, often utilizing automated systems for precise control over reaction conditions. High-purity reagents and advanced purification techniques are critical to ensure consistency and quality in the final product.
Similar compounds, such as Fmoc-protected morpholine-3-carboxylic acid, have been synthesized through practical routes involving reductive amination, intramolecular acetalization, elimination of anomeric substituents, followed by hydrogenation and final acidic ester hydrolysis. These synthetic approaches demonstrate compatibility with solid-phase peptide synthesis, highlighting the potential for application in peptidomimetic chemistry .
Applications in Research
Medicinal Chemistry
In medicinal chemistry, 3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid and its derivatives serve as valuable scaffolds for the development of novel therapeutic agents. The conformationally constrained bicyclic structure provides a rigid framework that can enhance binding specificity to biological targets such as receptors and enzymes. This property is particularly valuable in drug discovery, where specific spatial arrangements of functional groups are crucial for molecular recognition and binding.
Research involving this compound often focuses on its potential to modulate biochemical pathways through interactions with proteins or enzymes. These interactions are critical for therapeutic interventions, especially in the development of enzyme inhibitors that can target specific disease-related pathways.
Peptide Synthesis
One of the most significant applications of 3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid lies in peptide synthesis. The Fmoc protecting group on the nitrogen atom allows for selective deprotection under basic conditions, while remaining stable under acidic conditions. This orthogonal protection strategy is essential in the step-wise construction of peptides, particularly in solid-phase peptide synthesis (SPPS).
Studies with similar Fmoc-protected cyclic amino acids have demonstrated their full compatibility with solid-phase peptide synthesis protocols. For instance, Fmoc-protected morpholine-3-carboxylic acid has been successfully incorporated into model tripeptides, indicating that similar applications could be possible with 3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid .
The inclusion of this bicyclic structure into peptides can induce specific conformational constraints, which may enhance the biological activity, stability, or target selectivity of the resulting peptidomimetics. This approach is particularly valuable in the development of peptide-based drugs with improved pharmacokinetic properties.
Comparison with Similar Compounds
3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid belongs to a broader class of conformationally constrained amino acid derivatives that are valuable in medicinal chemistry and peptidomimetic research. Comparing this compound with related structures provides insights into structure-activity relationships and potential applications.
One notable structural analog is 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, which differs in the bicyclic framework ([2.1.1] vs. [3.1.0]). This change in the ring system alters the conformational properties and potentially the biological activities of the compound.
Another related compound is Fmoc-protected morpholine-3-carboxylic acid, which has been synthesized through a practical route and demonstrated compatibility with solid-phase peptide synthesis. This compound shares the Fmoc protecting group with 3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid but features a different heterocyclic core structure .
The differences in reactivity between these compounds are notable. The Fmoc group allows for selective deprotection under basic conditions, whereas other protecting groups like acetyl or Boc (tert-butyloxycarbonyl) require harsher conditions for removal. This selective reactivity is advantageous in complex synthetic sequences, particularly in peptide synthesis applications.
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